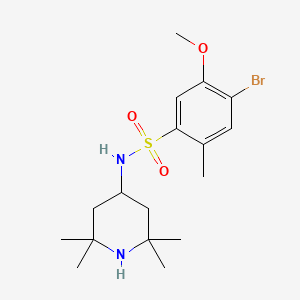
4-bromo-5-methoxy-2-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-5-methoxy-2-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H27BrN2O3S and its molecular weight is 419.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
The primary target of this compound is InhA , the enoyl-acyl carrier protein reductase from Mycobacterium tuberculosis . InhA plays a crucial role in the fatty acid synthesis pathway of Mycobacterium tuberculosis, making it an important target for anti-tuberculosis drugs.
Mode of Action
The compound acts as a slow, tight-binding inhibitor of InhA . It binds to the active site of the enzyme, preventing it from participating in the fatty acid synthesis pathway. This inhibitory action disrupts the bacterial cell wall synthesis, leading to the death of the bacteria.
Biologische Aktivität
4-Bromo-5-methoxy-2-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide is a compound of significant interest due to its potential biological activities. This article reviews the biological activity, mechanisms of action, and relevant research findings associated with this compound.
- Molecular Formula : C16H24BrN2O2S
- Molecular Weight : 398.34 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The compound has been studied for various biological activities, including:
- Antitumor Activity : Research indicates that derivatives of benzenesulfonamides exhibit cytotoxic effects against several cancer cell lines. For instance, compounds similar to this compound have shown sub-micromolar cytotoxicity against HeLa and HT-29 human tumor cell lines .
- Mechanism of Action : The compound is believed to target microtubules by inhibiting tubulin polymerization. This action disrupts the mitotic spindle formation in dividing cells, leading to G2/M phase arrest and subsequent apoptotic cell death .
- Pharmacokinetics : Studies have suggested that the compound interacts with human serum albumin (HSA), which may affect its bioavailability and therapeutic efficacy. The binding affinity of the compound to HSA has been characterized using multi-spectroscopic techniques .
Case Studies and Research Findings
Several studies have highlighted the biological activity of related compounds:
Detailed Research Findings
- Cytotoxicity Assays : The cytotoxic effects of 4-bromo derivatives were evaluated using various human cancer cell lines. The results indicated that these compounds can significantly inhibit cell proliferation at nanomolar concentrations .
- Mechanistic Studies : Immunofluorescence assays showed that treatment with these compounds led to severe disruption of the microtubule network in cells . Flow cytometry analysis confirmed that treated cells underwent G2/M phase arrest followed by apoptosis.
- Drug-Like Properties : Computational studies predicted favorable drug-like properties for 4-bromo derivatives, indicating low mutagenicity and moderate interactions with cytochrome P450 enzymes .
Wissenschaftliche Forschungsanwendungen
Antitumor Activity
Recent studies have demonstrated that sulfonamide derivatives exhibit significant antitumor properties. For instance, compounds similar to 4-bromo-5-methoxy-2-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide have shown cytotoxic effects against various cancer cell lines. These compounds can induce apoptosis in cancer cells, making them potential candidates for cancer therapy .
Enzyme Inhibition
Sulfonamides are known to act as enzyme inhibitors. The compound has been evaluated for its ability to inhibit key enzymes such as carbonic anhydrase and acetylcholinesterase. In particular, some derivatives have demonstrated selectivity for carbonic anhydrase IX, which is implicated in tumor growth and metastasis .
Antimicrobial Properties
Sulfonamide derivatives are also recognized for their antimicrobial properties. The compound has been tested against various bacterial strains, including multidrug-resistant pathogens such as Escherichia coli and Klebsiella pneumoniae. These studies indicate that compounds like this compound could serve as templates for developing new antibiotics .
Neurological Applications
Given its structural characteristics, this compound may also have implications in treating neurological disorders by inhibiting acetylcholinesterase. This inhibition can enhance cholinergic neurotransmission and potentially benefit conditions like Alzheimer's disease .
Case Studies and Research Findings
Several studies have documented the efficacy of sulfonamide derivatives:
Eigenschaften
IUPAC Name |
4-bromo-5-methoxy-2-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27BrN2O3S/c1-11-7-13(18)14(23-6)8-15(11)24(21,22)19-12-9-16(2,3)20-17(4,5)10-12/h7-8,12,19-20H,9-10H2,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUCADVWMWBRVRJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)NC2CC(NC(C2)(C)C)(C)C)OC)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27BrN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













